molecular formula C7H6F3NO2 B8595892 Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8595892
M. Wt: 193.12 g/mol
InChI Key: ZXLRKVFOFPVYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-11-3-5(4)7(8,9)10/h2-3,11H,1H3

InChI Key

ZXLRKVFOFPVYOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask was added sodium hydride (3.24 mmol, 78 mg) in Et2O (5 mL). A mixture of p-toluenesulfonylmethyl isocyanide (3.24 mmol, 634 mg) and (E)-methyl 4,4,4-trifluorobut-2-enoate (3.24 mmol, 500 mg) were added in a 2:1 mixture of Et2O/DMSO (22.5 mL). The reaction mixture was stirred for a further 30 min then quenched with H2O (10 mL) and extracted with Et2O (×3). The Et2O layers were combined and washed with brine, dried over MgSO4, filtered and the solvent removed to give a yellow/orange solid. Purification by flash chromatography (1:4 EtOAc:Hept) the desired product (154 mg, 0.80 mmol, 24.6%). 1H NMR (400 MHz, CD3OD) δ 3.79 (s, 3H) 7.20 (s, 1H) 7.50 (s, 1H).
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Et2O DMSO
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
24.6%

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